molecular formula C16H13F3N2OS B5772752 4-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide

4-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide

Numéro de catalogue B5772752
Poids moléculaire: 338.3 g/mol
Clé InChI: RFRWUXTTZJJLAD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide (also known as BAY 43-9006 or Sorafenib) is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.

Mécanisme D'action

The mechanism of action of BAY 43-9006 involves inhibition of several key signaling pathways involved in cancer cell growth and survival. Specifically, BAY 43-9006 inhibits the RAF/MEK/ERK pathway, which is commonly activated in cancer cells. In addition, BAY 43-9006 inhibits the VEGFR and PDGFR pathways, which are involved in angiogenesis and tumor growth. By inhibiting these pathways, BAY 43-9006 is able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects
BAY 43-9006 has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, BAY 43-9006 has been shown to inhibit angiogenesis and reduce inflammation. It has also been shown to have effects on glucose metabolism and lipid metabolism.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of BAY 43-9006 is that it has been extensively studied and has a well-understood mechanism of action. In addition, it has been shown to have activity against a variety of cancer types. However, one limitation of BAY 43-9006 is that it can have off-target effects, which can limit its usefulness in certain situations.

Orientations Futures

There are several future directions for research on BAY 43-9006. One area of research is the development of new formulations of the drug that can improve its efficacy and reduce its off-target effects. Another area of research is the identification of biomarkers that can predict response to BAY 43-9006, which could help to personalize treatment for cancer patients. Finally, there is ongoing research on the use of BAY 43-9006 in combination with other cancer drugs, which could improve its effectiveness and reduce the risk of resistance.

Méthodes De Synthèse

The synthesis of BAY 43-9006 involves several steps, starting with the reaction between 4-methylbenzoyl chloride and thiosemicarbazide. The resulting product is then reacted with 2-(trifluoromethyl)aniline to form the final compound. The synthesis of BAY 43-9006 is relatively straightforward and has been optimized for large-scale production.

Applications De Recherche Scientifique

BAY 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer types, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. In addition, BAY 43-9006 has been studied for its potential use in combination therapy with other cancer drugs.

Propriétés

IUPAC Name

4-methyl-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2OS/c1-10-6-8-11(9-7-10)14(22)21-15(23)20-13-5-3-2-4-12(13)16(17,18)19/h2-9H,1H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRWUXTTZJJLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.